N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound
Mechanism of Action
Target of Action
The primary target of the compound N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is believed to be cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system .
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing signal transmission in the nervous system .
Biochemical Pathways
The compound’s action affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting AChE and BuChE, this compound disrupts the normal degradation of acetylcholine, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in acetylcholine levels due to the inhibition of AChE and BuChE . This can enhance cholinergic transmission, potentially improving cognitive function in conditions characterized by cholinergic deficits .
Biochemical Analysis
Biochemical Properties
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The compound exhibits good inhibitory activity against AChE . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against AChE . By inhibiting AChE, the compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the catalytic site and peripheral anionic site of the AChE active site . This interaction results in the inhibition of AChE, thereby affecting the breakdown of acetylcholine in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several key steps:
Formation of the Benzotriazine Ring: : A precursor molecule, often a 1,2,3-triazine derivative, undergoes a series of reactions, including fluorination and oxidation, to form the fluoro-substituted benzotriazine ring.
Coupling Reaction: : The benzotriazine ring is then coupled with an ethylamine derivative through nucleophilic substitution, forming the intermediate compound.
Formation of the Isoxazole Ring: : The intermediate compound reacts with a suitable reagent (like acetoacetate derivatives) under controlled conditions to form the isoxazole ring.
Carboxamide Formation: : Finally, the isoxazole derivative undergoes amide formation via a reaction with carboxylic acids or their derivatives, resulting in the final product.
Industrial Production Methods
Industrial production often leverages high-yield processes and scalable reactions to optimize the synthesis:
Large-scale reactors with controlled temperature and pressure conditions.
Catalysts and solvents that enhance reaction rates and selectivity.
Continuous flow synthesis for efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form higher oxidation state products.
Reduction: : Selective reduction processes can modify specific functional groups without affecting the overall structure.
Substitution: : Halogenation and nucleophilic substitution reactions can further diversify its structure.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
Oxidation products with modified benzotriazine rings.
Reduced derivatives maintaining core structure.
Substituted analogues with diverse functional groups enhancing reactivity and applications.
Scientific Research Applications
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide holds significant value in various fields:
Chemistry: : As a building block for complex organic synthesis and as a reference compound in analytical chemistry.
Biology: : As a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: : Potential as a drug candidate due to its biological activity; research into its pharmacokinetics and pharmacodynamics.
Industry: : Use in material science for the development of advanced polymers and electronic materials.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide stands out for its unique combination of functional groups and chemical properties.
Similar Compounds
N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide: : Similar but with a chlorine substitution.
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-4-carboxamide: : Similar but with a different position of the carboxamide group.
N-(2-(6-methyl-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide: : Similar but with a methyl substitution instead of fluoro.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O3/c1-8-6-12(18-23-8)13(21)16-4-5-20-14(22)10-7-9(15)2-3-11(10)17-19-20/h2-3,6-7H,4-5H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCXDSGCNJPERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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